molecular formula C22H24N4O2S B11269834 4-[4-(4-Ethylbenzenesulfonyl)piperazin-1-YL]-6-phenylpyrimidine

4-[4-(4-Ethylbenzenesulfonyl)piperazin-1-YL]-6-phenylpyrimidine

Cat. No.: B11269834
M. Wt: 408.5 g/mol
InChI Key: WKOCQAVMDLKRIW-UHFFFAOYSA-N
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Description

4-[4-(4-Ethylbenzenesulfonyl)piperazin-1-YL]-6-phenylpyrimidine is a complex organic compound that features a piperazine ring substituted with an ethylbenzenesulfonyl group and a phenylpyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-Ethylbenzenesulfonyl)piperazin-1-YL]-6-phenylpyrimidine typically involves multiple steps, including the formation of the piperazine ring, sulfonylation, and coupling with the pyrimidine ring. One common method involves the following steps:

    Formation of Piperazine Ring: Starting with a suitable diamine, the piperazine ring is formed through cyclization reactions.

    Sulfonylation: The piperazine ring is then sulfonylated using 4-ethylbenzenesulfonyl chloride under basic conditions to introduce the sulfonyl group.

    Coupling with Pyrimidine: The sulfonylated piperazine is then coupled with a phenylpyrimidine derivative under appropriate conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-Ethylbenzenesulfonyl)piperazin-1-YL]-6-phenylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding amines.

Scientific Research Applications

4-[4-(4-Ethylbenzenesulfonyl)piperazin-1-YL]-6-phenylpyrimidine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.

    Biological Studies: The compound is used in studies to understand its interactions with biological targets.

    Pharmaceutical Research: It serves as a lead compound in the development of new drugs.

    Industrial Applications: The compound is used in the synthesis of other complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 4-[4-(4-Ethylbenzenesulfonyl)piperazin-1-YL]-6-phenylpyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(4-Bromophenyl)piperazin-1-yl]-6-phenylpyrimidine
  • 4-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-phenylpyrimidine
  • 4-[4-(4-Chlorophenyl)piperazin-1-yl]-6-phenylpyrimidine

Uniqueness

4-[4-(4-Ethylbenzenesulfonyl)piperazin-1-YL]-6-phenylpyrimidine is unique due to the presence of the ethylbenzenesulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific research and industrial applications.

Properties

Molecular Formula

C22H24N4O2S

Molecular Weight

408.5 g/mol

IUPAC Name

4-[4-(4-ethylphenyl)sulfonylpiperazin-1-yl]-6-phenylpyrimidine

InChI

InChI=1S/C22H24N4O2S/c1-2-18-8-10-20(11-9-18)29(27,28)26-14-12-25(13-15-26)22-16-21(23-17-24-22)19-6-4-3-5-7-19/h3-11,16-17H,2,12-15H2,1H3

InChI Key

WKOCQAVMDLKRIW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)C4=CC=CC=C4

Origin of Product

United States

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